molecular formula C17H20N8O3S B2453776 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 1448044-07-2

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Cat. No.: B2453776
CAS No.: 1448044-07-2
M. Wt: 416.46
InChI Key: MZYYDCFPPLEIQP-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: This step often involves the reaction of the triazolopyrimidine intermediate with azetidine derivatives under controlled temperature and pressure.

    Attachment of the Methanesulfonamide Group: This is usually done through nucleophilic substitution reactions, where the sulfonamide group is introduced using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Methanesulfonyl chloride, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolopyrimidines: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Thiazolopyrimidines: Investigated for their potential as enzyme inhibitors and therapeutic agents.

    Pyrazolopyrimidines: Explored for their anticancer and anti-inflammatory activities.

Uniqueness

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O3S/c1-3-25-16-14(21-23-25)15(18-10-19-16)24-8-11(9-24)17(26)20-12-5-4-6-13(7-12)22-29(2,27)28/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYDCFPPLEIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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